

# Comparative Analysis of the Crystal Structures of (4-Methoxyphenyl)methanamine Derivatives and Analogues

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## Compound of Interest

Compound Name:	(4- (Methoxymethyl)phenyl)methanam ine
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This guide provides a comparative analysis of the single-crystal X-ray structures of several derivatives and analogues related to **(4-(methoxymethyl)phenyl)methanamine**. The objective is to offer a data-driven comparison of how substitutions on the phenyl ring and modifications to the amine group influence the molecular conformation and crystal packing of these compounds. This information is crucial for understanding structure-property relationships, which is fundamental in materials science and drug design. While the crystal structure of the parent **(4-(methoxymethyl)phenyl)methanamine** is not publicly available, this guide leverages data from closely related methoxyphenyl and methylphenyl analogues to provide insights into their solid-state structures.

## Comparative Crystallographic Data

The following table summarizes key crystallographic data for a selection of (4-methoxyphenyl)methanamine analogues, illustrating the impact of substitution on their crystal structures.

Deriv ative Name	Form ula	Cryst al Syste m	Spac e Grou p	a (Å)	b (Å)	c (Å)	β (°)	Dihed ral Angle betwe en Phen yl Rings (°)	Ref.
4-methoxy-N-(4-methylphenyl)benzenesulfonamide	C <sub>14</sub> H <sub>15</sub> NO <sub>3</sub> S	Monoclinic	P2 <sub>1</sub> /C	14.560 4(5)	5.2459 (2)	17.159 3(6)	97.587 (3)	63.36(19)	[1]
N-(4-methoxyphenyl)fluorophenylpicolinamide	C <sub>13</sub> H <sub>12</sub> FNO <sub>3</sub> S	Monoclinic	P2 <sub>1</sub> /n	10.389 5(8)	21.085 (2)	11.168 7(9)	108.69 3(3)	44.26(13)	[1]
N-(4-methoxyphenyl)picolinamide	C <sub>13</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	Monoclinic	P2 <sub>1</sub> /n	-	-	-	-	14.25(5)	[2]

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N-(3-		
metho		
xyphe		
nyl)-N-		
{[1-		
(pheny		
lsulfon	C <sub>24</sub> H <sub>22</sub>	
yl)-1H-	N <sub>2</sub> O <sub>4</sub> S	[3]
indol-		
2-		
yl]met		
hyl]ac		
etamid		
e		

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Note: Complete unit cell parameters and other data for all compounds were not available in the abstracts. The dihedral angle is between the methoxyphenyl ring and the other aromatic ring in the structure.

## Experimental Protocols

The following is a generalized protocol for the single-crystal X-ray diffraction analysis of (4-methoxyphenyl)methanamine derivatives, based on standard laboratory practices.[\[4\]](#)

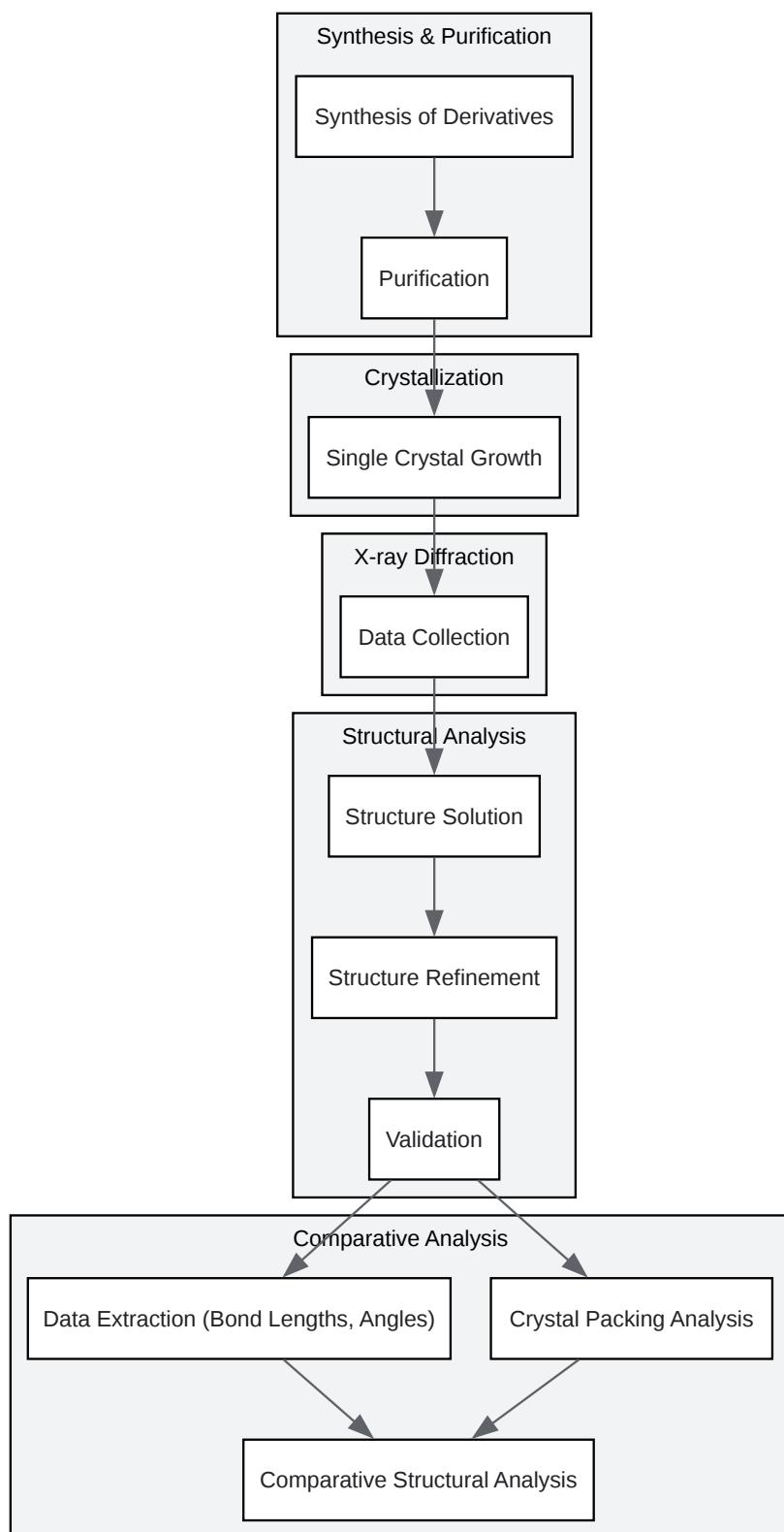
1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvents include ethanol, methanol, or ethyl acetate. The process is carried out at room temperature in a dust-free environment to ensure the formation of high-quality crystals.
2. Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation) and a detector. The crystal is maintained at a constant low temperature (e.g., 100 K or 293 K) during data collection to minimize thermal vibrations.
3. Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. The structural model

is then refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is validated using crystallographic software to ensure its quality and accuracy.<sup>[4]</sup>

4. Data Analysis: The refined crystal structure provides detailed information about bond lengths, bond angles, and torsion angles. Intermolecular interactions, such as hydrogen bonds and  $\pi$ - $\pi$  stacking, are analyzed to understand the crystal packing. For the comparative analysis, key geometric parameters such as the dihedral angles between aromatic rings and torsion angles involving the methoxy and amine groups are of particular interest.

## Logical Workflow for Structural Analysis

The following diagram illustrates the logical workflow from compound synthesis to the final structural analysis and comparison.

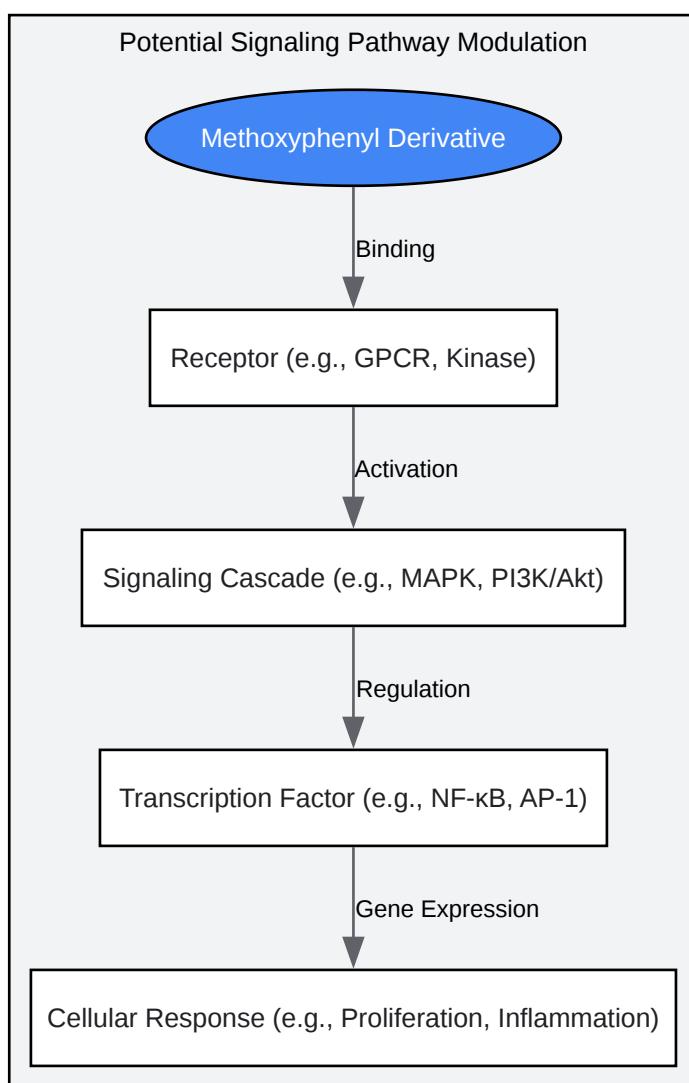


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Caption: Workflow for X-ray crystal structure analysis.

## Signaling Pathway Context

While the direct biological activity of **(4-(methoxymethyl)phenyl)methanamine** is not extensively documented, compounds containing the methoxyphenyl moiety are known to interact with various biological targets. This structural motif is present in compounds that modulate key signaling pathways implicated in various diseases. The precise conformation of the methoxyphenyl group, as determined by crystallography, is critical for optimizing interactions with the binding sites of protein targets within these pathways.



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Caption: Potential signaling pathway modulation by methoxyphenyl derivatives.

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## References

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